![molecular formula C9H9BrO2 B2708204 2-(2-Bromo-3-methylphenyl)acetic acid CAS No. 248920-11-8](/img/structure/B2708204.png)
2-(2-Bromo-3-methylphenyl)acetic acid
Overview
Description
“2-(2-Bromo-3-methylphenyl)acetic acid” is a chemical compound with the CAS number 248920-11-8 . It is also known as “Acetic acid, 2-bromo-, 3-methylphenyl ester” with the CAS number 63353-50-4 .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H9BrO2 . It has an average mass of 229.071 Da and a monoisotopic mass of 227.978592 Da .Physical And Chemical Properties Analysis
“this compound” has a density of 1.5±0.1 g/cm3, a boiling point of 332.6±27.0 °C at 760 mmHg, and a flash point of 155.0±23.7 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its ACD/LogP value is 2.74 .Scientific Research Applications
Environmental Science and Toxicology
Research on herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) can offer insights into the environmental impact and toxicological studies of related compounds, including "2-(2-Bromo-3-methylphenyl)acetic acid". Studies have focused on the toxicological effects of herbicides on non-target organisms and their detection in the environment. The emphasis on understanding the ecological consequences of chemical pollutants underscores the importance of studying the environmental fate and behavior of compounds like "this compound" (Islam et al., 2017).
Biotechnology and Biochemical Applications
In biotechnological research, the focus on fermentation processes and the production of bio-based chemicals highlights the potential for "this compound" in contributing to sustainable chemical synthesis. For instance, studies on the fermentative production of acetoin and related biochemicals showcase how organic compounds can be produced from renewable biomass, indicating a possible avenue for the biotechnological application of related acetic acid derivatives (Xiao & Lu, 2014).
Organic Synthesis and Industrial Applications
The synthesis and application of organic compounds in industry, including corrosion inhibitors for metals in acidic solutions and the production of pharmaceutical intermediates, present another area of relevance for "this compound". Research into organic corrosion inhibitors demonstrates the utility of organic compounds in protecting industrial materials, suggesting similar potential applications for related chemicals (Goyal et al., 2018).
Safety and Hazards
The safety information for “2-(2-Bromo-3-methylphenyl)acetic acid” indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
Based on its potential use in suzuki–miyaura coupling reactions , it can be inferred that it may interact with its targets through a process of oxidative addition and transmetalation.
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.
Result of Action
Given its potential use in suzuki–miyaura coupling reactions , it may contribute to the formation of new carbon-carbon bonds, which could have significant effects at the molecular level.
properties
IUPAC Name |
2-(2-bromo-3-methylphenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-2-4-7(9(6)10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMWDWZVHXNEEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
248920-11-8 | |
Record name | 2-(2-bromo-3-methylphenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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